molecular formula C19H16FN3O2S B2969723 N-(4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide CAS No. 946273-24-1

N-(4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

Cat. No.: B2969723
CAS No.: 946273-24-1
M. Wt: 369.41
InChI Key: PGZPCNWFBWUKLQ-UHFFFAOYSA-N
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Description

This compound features a thiazole core substituted with a 2-((4-fluorobenzyl)amino)-2-oxoethyl group and a benzamide moiety. Its molecular weight is 397.43 g/mol (calculated from C₁₉H₁₇FN₄O₂S), and its structural complexity suggests applications in medicinal chemistry, particularly as a kinase inhibitor or antimicrobial agent .

Properties

IUPAC Name

N-[4-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O2S/c20-15-8-6-13(7-9-15)11-21-17(24)10-16-12-26-19(22-16)23-18(25)14-4-2-1-3-5-14/h1-9,12H,10-11H2,(H,21,24)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGZPCNWFBWUKLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide, often referred to as FBTA, is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores the biological activity of FBTA, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

FBTA is characterized by the following structural features:

  • Thiazole Ring : Contributes to its biological activity.
  • Fluorobenzyl Group : Enhances lipophilicity and potentially influences pharmacokinetics.
  • Amide Functional Group : Involved in various biological interactions.

The molecular formula is C17H14FN3O3SC_{17}H_{14}FN_3O_3S, with a molecular weight of 359.38 g/mol. FBTA appears as a light-yellow crystalline powder and is moderately soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.

Antitumor Activity

Research indicates that FBTA exhibits significant antitumor properties. A study demonstrated that FBTA inhibited tumor growth in xenograft models, achieving a tumor growth inhibition (TGI) of 48.89%, comparable to standard treatments . The mechanism of action appears to involve promoting apoptosis and inducing cell cycle arrest at the G2/M phase in HepG2 liver cancer cells. The apoptosis rate increased significantly with higher concentrations of FBTA, demonstrating its potential as an effective anticancer agent .

FBTA's biological activity can be attributed to several mechanisms:

  • Inhibition of Histone Deacetylases (HDACs) : FBTA has been identified as a potent HDAC inhibitor, which plays a crucial role in regulating gene expression related to cell cycle progression and apoptosis .
  • Cell Cycle Arrest : Studies show that FBTA causes an increase in the percentage of cells in the G2/M phase, indicating its ability to disrupt normal cell cycle progression .
  • Synergistic Effects with Other Drugs : When combined with other chemotherapeutic agents like taxol and camptothecin, FBTA enhances their anticancer efficacy at low concentrations .

Comparative Analysis with Similar Compounds

To better understand FBTA's unique properties, a comparative analysis with structurally similar compounds is essential:

Compound NameStructural FeaturesUnique Aspects
N-(4-fluorophenyl)-2-{[5-(aralkyl/aryl)-1,3,4-oxadiazol-2-yl]sulfanyl}-acetamidesContains oxadiazole ringPotential for different biological activity due to oxadiazole incorporation
5-{(N-[1-(4-fluorophenyl)]piperidin-1-yloxy)}thiazole derivativesPiperidine ring additionInvestigated for neuroprotective effects
2-{[5-(6-amino-thiazol-5-yloxy)-phenyl]sulfanyl}-N-(4-fluorophenyl)acetamidesThiazole and phenolic componentsExplored for antibacterial properties

FBTA stands out due to its specific combination of thiazole and acetamide functionalities along with a fluorinated aromatic ring, which may provide distinct pharmacological profiles compared to similar compounds.

Case Studies

  • In Vivo Studies : A recent study involving xenograft models showed that FBTA significantly inhibited tumor growth compared to control groups, reinforcing its potential as an anticancer therapeutic agent .
  • Cell Line Studies : In vitro assays using HepG2 cells revealed that FBTA not only inhibits cell proliferation but also induces apoptosis effectively when compared to established HDAC inhibitors like SAHA .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiazole Ring

Compound 9b ()
  • Structure: 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]acetamide.
  • Key Differences: Incorporates a triazole linker and a 4-fluorophenyl group directly attached to the thiazole. The acetamide group (vs. benzamide) and triazole may improve solubility but reduce steric bulk compared to the target compound.
GSK1570606A ()
  • Structure: 2-(4-Fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide.
  • Key Differences: Replaces benzamide with acetamide and includes a pyridyl-thiazole motif. The pyridine ring may enhance π-π stacking in target binding.
  • Implication: The absence of a 4-fluorobenzylamino side chain could reduce selectivity for fluorophobic targets .

Fluorinated Analogues

BLD-559123 ()
  • Structure: (S)-N-((S)-1-Cyclohexyl-2-((S)-2-(4-(4-fluorobenzyl)thiazol-2-yl)pyrrolidin-1-yl)-2-oxo...
  • Key Differences: Contains a 4-fluorobenzyl-thiazole group but integrates a pyrrolidine ring and cyclohexyl group, increasing molecular complexity (MW: ~600 g/mol).
  • Relevance: The fluorobenzyl group is conserved, suggesting shared targeting mechanisms, while the additional rings may improve blood-brain barrier penetration .
N-(4-(2-((2,6-Difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide ()
  • Structure: Difluorobenzyl substitution with a pivalamide terminus.
  • Key Differences: The 2,6-difluoro substitution increases steric hindrance and electron-withdrawing effects compared to the target’s mono-fluoro group. Pivalamide (tert-butyl) enhances metabolic stability but reduces hydrogen-bonding capacity .

Bioactive Thiazole Derivatives

Compound 7 ()
  • Structure: N-(2-(5-(4-Nitrobenzylidene)-2-(4-chlorophenyl)-4-oxothiazolidin-3-ylamino)-2-oxoethyl)benzamide.
  • Key Differences: A thiazolidinone core with nitro and chlorophenyl groups. The nitro group’s strong electron-withdrawing nature may enhance antimicrobial activity (pMICam = 1.86 µM/mL) but increase toxicity risks.
  • QSAR Insight: Kier’s α shape index and HOMO energy correlate with activity, suggesting the target’s fluorobenzyl group could similarly optimize electronic parameters .
Compound 10 ()
  • Structure: Ethyl 2-(2-(4-((1-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)benzyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)acetamido)-4-methylthiazole-5-carboxylate.
  • Key Differences: Benzo[d]thiazole and triazole moieties increase rigidity. The ethyl ester may improve oral bioavailability but require metabolic activation .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Substituents Bioactivity/Notes Reference
Target Compound 397.43 4-Fluorobenzyl, benzamide Hypothesized kinase inhibition
Compound 9b () ~500 4-Fluorophenyl, triazole, acetamide Strong docking affinity
GSK1570606A () 315.35 4-Fluorophenyl, pyridyl-thiazole Kinase inhibitor candidate
BLD-559123 () ~600 4-Fluorobenzyl, pyrrolidine Enhanced BBB penetration
Compound 7 () ~450 Nitrobenzylidene, chlorophenyl Antimicrobial (pMICam = 1.86 µM/mL)

Key Insights and Implications

  • Fluorine’s Role : The 4-fluorobenzyl group in the target compound balances electron-withdrawing effects and metabolic stability, avoiding the toxicity risks of nitro groups (as in ) .
  • Amide vs. Triazole Linkers : The benzamide terminus may confer stronger hydrogen-bonding interactions than acetamide or triazole-containing analogs, improving target selectivity .
  • Structural Complexity : Compounds with additional rings (e.g., BLD-559123) show enhanced pharmacokinetic properties but may face synthetic challenges .

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